molecular formula C10H14ClNO2 B6249436 ethyl 2-(methylamino)benzoate hydrochloride CAS No. 2411202-36-1

ethyl 2-(methylamino)benzoate hydrochloride

Cat. No.: B6249436
CAS No.: 2411202-36-1
M. Wt: 215.7
InChI Key:
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Description

Ethyl 2-(methylamino)benzoate hydrochloride is an organic compound that belongs to the class of benzoate derivatives. It is commonly used as a reagent in organic synthesis and has shown promising biological activity, making it an attractive target for further investigation.

Preparation Methods

The synthesis of ethyl 2-(methylamino)benzoate hydrochloride typically involves the methylation of 2-aminobenzoic acid methyl ester. One method involves adding 3g (0.02 mol) of 2-aminobenzoic acid methyl ester and 20 mL of dimethyl sulfate (0.21 mol) to a 50 mL flask. The reaction is carried out at room temperature for 12 hours. The mixture is then poured into 40 mL of 1 mol NaOH solution, and the aqueous layer is extracted with ethyl acetate (30 mL × 3). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product .

Chemical Reactions Analysis

Ethyl 2-(methylamino)benzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: It undergoes substitution reactions where the methylamino group can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Ethyl 2-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research. It is used in organic synthesis, pharmacology, and biochemistry. It is also employed in the synthesis of a variety of compounds, such as drugs and dyes. Additionally, it is used as a flavoring agent in the food industry and as a fragrance component in cosmetics .

Mechanism of Action

The exact mechanism of action of ethyl 2-(methylamino)benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving cholinergic properties and dopamine potentiation while partially inhibiting serotonin .

Comparison with Similar Compounds

Ethyl 2-(methylamino)benzoate hydrochloride can be compared with similar compounds such as:

    Methyl 2-(methylamino)benzoate: This compound is structurally similar but differs in the ester group.

    N-methyl anthranilic acid methyl ester: Another similar compound with slight variations in the functional groups.

    Dimethyl anthranilate: Shares a similar core structure but with different substituents

These compounds share similar chemical properties but may exhibit different reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

CAS No.

2411202-36-1

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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